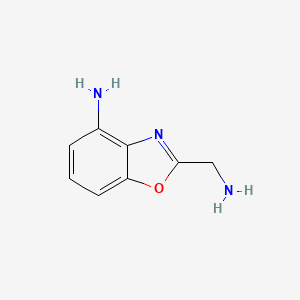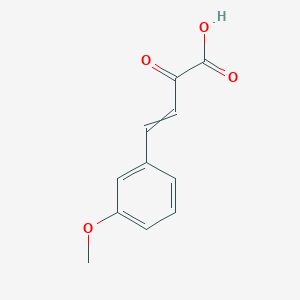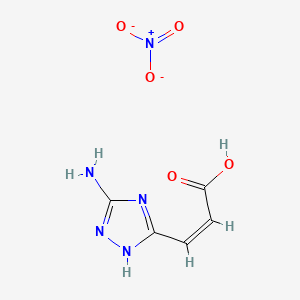![molecular formula C10H13N3O B11728573 [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B11728573.png)
[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol: is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their diverse biological activities. This compound, in particular, features a benzimidazole ring substituted with an aminoethyl group and a methanol group, making it a versatile molecule for various applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol typically involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by further functionalization. One common method involves the reaction of o-phenylenediamine with glyoxal in the presence of an acid catalyst to form the benzimidazole core. Subsequent reactions introduce the aminoethyl and methanol groups under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the efficient production of high-purity this compound .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, forming aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can target the benzimidazole ring or the aminoethyl group, leading to various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
- Oxidation can yield benzimidazole carboxylic acids.
- Reduction can produce benzimidazole alcohols or amines.
- Substitution reactions can lead to a variety of substituted benzimidazole derivatives .
科学的研究の応用
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with metals that are useful in catalysis.
Material Science: It can be used in the synthesis of polymers and other advanced materials due to its functional groups.
Biology and Medicine:
Antimicrobial Agents: Benzimidazole derivatives are known for their antimicrobial properties, and this compound is no exception.
Anticancer Research:
Industry:
Pharmaceuticals: The compound can be used as an intermediate in the synthesis of various pharmaceutical agents.
Agrochemicals: It may also find applications in the development of new agrochemicals.
作用機序
The mechanism of action of [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with biological macromolecules. The benzimidazole ring can intercalate with DNA, disrupting its function and leading to cell death. The aminoethyl group can form hydrogen bonds with proteins, affecting their structure and function. These interactions make the compound a potent agent in various biological applications .
類似化合物との比較
[1-(2-aminoethyl)-1H-tetrazol-5-yl]methanol: This compound has a similar structure but with a tetrazole ring instead of a benzimidazole ring.
[1-(2-aminoethyl)-1H-imidazol-2-yl]methanol: This compound features an imidazole ring, offering different chemical properties and biological activities.
Uniqueness: The presence of the benzimidazole ring in [1-(2-aminoethyl)-1H-benzimidazol-2-yl]methanol provides unique electronic and steric properties, making it more effective in certain applications compared to its analogs. Its ability to form stable complexes with metals and its diverse reactivity profile make it a valuable compound in both research and industry .
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
[1-(2-aminoethyl)benzimidazol-2-yl]methanol |
InChI |
InChI=1S/C10H13N3O/c11-5-6-13-9-4-2-1-3-8(9)12-10(13)7-14/h1-4,14H,5-7,11H2 |
InChIキー |
IUBCGGKCTDBVLB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CCN)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Z)-[1-(2,3,4-trihydroxyphenyl)ethylidene]amino]thiourea](/img/structure/B11728493.png)

![Carbamic acid, N-[(1S)-2-(methoxymethylamino)-1-methyl-2-oxoethyl]-, phenylmethyl ester](/img/structure/B11728503.png)
![N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-(difluoromethyl)-1H-pyrazol-3-amine](/img/structure/B11728507.png)
![N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11728509.png)
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine](/img/structure/B11728511.png)

![N-[(2,5-difluorophenyl)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11728523.png)

carbohydrazide](/img/structure/B11728548.png)
![5-(1,3-Dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11728550.png)
![5-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11728552.png)
![N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11728560.png)
![{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}[(oxolan-2-yl)methyl]amine](/img/structure/B11728576.png)
